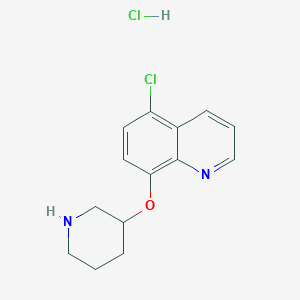

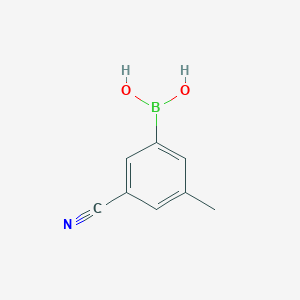

![molecular formula C17H11ClN2O3 B1426619 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 871688-82-3](/img/structure/B1426619.png)

2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Vue d'ensemble

Description

The compound “2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a benzoxazole derivative . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives have been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h to give 50–96% yield depending on substitution .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Applications De Recherche Scientifique

Synthesis and Derivative Studies

Synthesis of Derivatives : Research has explored the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to the compound . These derivatives have been synthesized using methods like epoxidation and opening of epoxide with nucleophiles, leading to amino and triazole derivatives (Tan et al., 2016).

Creation of Novel Compounds : The development of new 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones has been reported. This synthesis involved treating substituted benzoyl chlorides with ammonium thiocyanate, followed by reaction with phthalimide (isoindoline-1,3-dione) to produce benzoyl thioureas (Alimi et al., 2021).

Antimicrobial Studies : Certain derivatives of 1H-isoindole-1,3(2H)-dione, like pyrazolo-thiazolyl alkoxy derivatives, have been synthesized and evaluated for their antimicrobial properties against various bacterial strains (Jat et al., 2006).

Molecular Interactions and Characterization

Molecular Interaction Studies : Ultrasonic investigations have been conducted on N-Phthaloyl compounds, including isoindole-1,3-diones, to study molecular interactions in various solvents. These studies are crucial for understanding drug transmission and absorption (Tekade et al., 2019).

Structural Characterization : There's research focusing on the crystal structure of compounds similar to 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione, which helps in understanding their molecular conformation and potential applications (Wang et al., 2008).

Potential Therapeutic Applications

- Heparanase Inhibitors : Some derivatives of isoindole-1,3-dione, notably 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, have been identified as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This suggests potential therapeutic applications in cancer treatment (Courtney et al., 2004).

Mécanisme D'action

Benzoxazole derivatives have a wide spectrum of pharmacological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .

Orientations Futures

The compound “2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” and its derivatives could be further explored for their potential in drug discovery, given their wide range of biological activities . More research is needed to fully understand their mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O3/c18-10-5-6-14-13(9-10)19-15(23-14)7-8-20-16(21)11-3-1-2-4-12(11)17(20)22/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOYRDQYLAOQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)

![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)

![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426542.png)

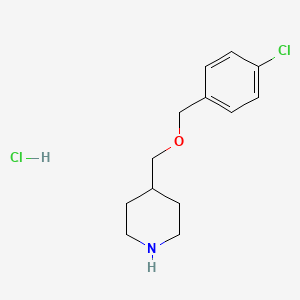

![3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426543.png)

![Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1426545.png)

![8-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B1426552.png)